3-chloro-N-methyl-4-(trifluoromethyl)aniline
Description
3-Chloro-N-methyl-4-(trifluoromethyl)aniline is a halogenated aromatic amine with a trifluoromethyl (-CF₃) group at position 4, a chlorine atom at position 3, and an N-methyl substituent on the amino group. This compound is structurally related to substituted anilines widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom and N-methylation influence electronic and steric properties, impacting reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-N-methyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBGPMWFDFLWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration Reaction
The nitration of 1-chloro-2-trifluoromethylbenzene employs a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene.
| Parameter | Value/Detail |
|---|---|
| Nitrating Agent | Concentrated HNO₃ (1:1 v/v H₂SO₄) |
| Temperature | 80–90°C |
| Reaction Time | 3.5 hours |
| Yield | 92% |
| Purity (HPLC) | 98.5% |
Post-treatment involves quenching with ice water, followed by recrystallization in a 5:1 ethanol-water mixture to isolate the nitro intermediate.
Step 2: Hydrogenation Reduction
Catalytic hydrogenation using 10% Pd/C in methanol under ambient conditions converts the nitro group to an amine.
| Parameter | Value/Detail |
|---|---|
| Catalyst | 10% Pd/C (0.5 wt%) |
| Solvent | Methanol |
| Pressure | 1 atm H₂ |
| Reaction Time | 8 hours |
| Yield | 86% |
| Purity (HPLC) | 98.8% |
The process avoids traditional iron powder reduction, minimizing environmental contamination from metal waste.
Step 3: N-Methylation and Salification
The amine intermediate undergoes N-methylation via HCl-mediated salt formation, enhancing stability for storage.
| Parameter | Value/Detail |
|---|---|
| Methylation Agent | HCl gas (in situ generation) |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 1 hour |
| Yield | 90% |
| Purity (HPLC) | 99.6% |
Excess HCl is neutralized using 30% NaOH, ensuring compliance with environmental regulations.
Catalytic N-Methylation with Iridium Complexes
Recent advancements in homogeneous catalysis enable direct N-methylation of 4-(trifluoromethyl)aniline using methanol as a methyl donor. The iridium(I) complex [Ir(μ-Cl)(CO)₂]₂ (3) with Cs₂CO₃ as a base demonstrates moderate efficacy.
Reaction Optimization
Key parameters influencing conversion and selectivity include:
| Parameter | Optimal Value | Effect on Conversion/Selectivity |
|---|---|---|
| Catalyst Loading | 0.5 mol% | 97% conversion at 423K |
| Base | Cs₂CO₃ (50 mol%) | Enhances methanol activation |
| Temperature | 423K | Maximizes reaction rate |
| Time | 5 hours | 50% conversion to N-methylated product |
Notably, substrates with electron-withdrawing groups (e.g., -CF₃) exhibit reduced reactivity due to diminished nucleophilicity of the amine. Prolonged reaction times (>15 hours) lead to side products like methyl 4-aminobenzoate, lowering selectivity to 55%.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nitration-Hydrogenation-Methylation | 72% | >99% | Industrial (batch) |
| Iridium-Catalyzed Methylation | 35% | 88% | Lab-scale |
The three-step route outperforms catalytic methods in yield and purity but requires specialized equipment for hydrogenation.
Environmental and Economic Considerations
-
Waste Generation : The patent method generates aqueous acidic waste, neutralized via alkali treatment, whereas catalytic methods produce minimal byproducts.
-
Catalyst Cost : Pd/C (€120/g) and iridium complexes (€450/g) present cost barriers for large-scale adoption.
Industrial Production Protocols
Large-scale synthesis employs batch reactors with capacity >1000L. Critical considerations include:
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Lead Compound in Drug Development
Research indicates that 3-chloro-N-methyl-4-(trifluoromethyl)aniline exhibits significant biological activity, making it a potential lead compound in medicinal chemistry. Its ability to interact with various enzymes and proteins allows it to influence biochemical pathways effectively. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Case Study: NMDA Receptor Modulation
A study demonstrated that derivatives of compounds with a trifluoromethyl substituent, similar to 3-chloro-N-methyl-4-(trifluoromethyl)aniline, showed increased binding affinity at the N-Methyl-D-aspartate (NMDA) receptor. This receptor is implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. The presence of the trifluoromethyl group contributed to metabolic stability, making these compounds attractive for further development .
Agrochemical Applications
Development of Pesticides
The compound's structural characteristics make it suitable for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its efficacy against various plant pathogens has been noted, suggesting its potential role in crop protection strategies .
Case Study: Rice Blast Prevention
Research has shown that certain derivatives of substituted anilines, including those related to 3-chloro-N-methyl-4-(trifluoromethyl)aniline, exhibit preventive activity against rice blast disease caused by Pyricularia oryzae. This highlights its potential application in agricultural biotechnology .
Chemical Synthesis
Intermediate in Organic Synthesis
3-Chloro-N-methyl-4-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and couplings, enabling the production of diverse derivatives with tailored functionalities.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles leading to new functional groups | Various substituted anilines |
| Coupling Reactions | Formation of biaryl compounds | Complex organic frameworks |
| Oxidation | Conversion to quinones or other oxidized products | Diverse functionalized aromatic compounds |
Biochemical Research
Modulator of Enzyme Activity
Studies reveal that 3-chloro-N-methyl-4-(trifluoromethyl)aniline can modulate enzyme kinetics and affect protein conformations. This property makes it a candidate for designing enzyme inhibitors or activators aimed at specific biochemical pathways .
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position of substituents on the aniline ring significantly affects physicochemical and biological properties:
- 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4): This analog lacks the N-methyl group but shares the same chloro and trifluoromethyl substitution pattern.
- 2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2): Here, the chlorine is at position 2. This ortho-substitution reduces basicity compared to para-substituted analogs due to steric hindrance and electronic effects, as noted in studies on trifluoromethylaniline isomers .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-Chloro-N-methyl-4-(trifluoromethyl)aniline | 3-Cl, 4-CF₃, N-CH₃ | ~209.6* | Enhanced lipophilicity, reduced basicity |
| 4-Chloro-3-(trifluoromethyl)aniline | 3-Cl, 4-CF₃ | 195.57 | Higher basicity, reactive NH₂ group |
| 2-Chloro-4-(trifluoromethyl)aniline | 2-Cl, 4-CF₃ | 195.57 | Lower basicity, steric hindrance |
*Estimated based on structural analogs .
Cholinesterase Inhibition
Derivatives of 4-(trifluoromethyl)aniline, such as methyl(phenyl)carbamate 4c, exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM). Chlorine or bromine at position 4 enhances activity compared to fluoro analogs, while N-methylation may alter binding affinity due to steric effects .
Antituberculosis and Cytotoxicity
Amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline show antituberculosis activity (IC₉₀ = 2.8–6.7 µM) but high cytotoxicity (selectivity index = 0.8–4.6). The N-methyl group in the target compound could reduce cytotoxicity by blocking metabolic oxidation .
Nitric Oxide (NO) Release
4-Nitro-3-(trifluoromethyl)aniline releases NO upon irradiation, with minimal pre-irradiation toxicity. The absence of a nitro group in the target compound suggests different pharmacological applications but highlights the versatility of trifluoromethylaniline scaffolds .
Biological Activity
3-Chloro-N-methyl-4-(trifluoromethyl)aniline is an aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H5ClF3N
- Molecular Weight : 201.57 g/mol
- CAS Number : 101620-80-6
The biological activity of 3-chloro-N-methyl-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's lipophilicity, which can facilitate cellular uptake and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl moiety, including 3-chloro-N-methyl-4-(trifluoromethyl)aniline, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often range in the low micromolar levels, demonstrating potent activity against resistant strains .
Cytotoxicity and Anti-Inflammatory Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that it exhibits selective toxicity towards certain cancer cells while showing reduced toxicity towards normal cells. This selectivity is crucial for developing potential therapeutic agents with fewer side effects .
In terms of anti-inflammatory activity, 3-chloro-N-methyl-4-(trifluoromethyl)aniline has been shown to modulate pathways involved in inflammation, such as NF-κB signaling. Compounds with similar structures have demonstrated the ability to either enhance or inhibit inflammatory responses depending on their substituents and concentrations .
Study 1: Antimicrobial Evaluation
In a study evaluating a series of trifluoromethyl-substituted anilines, 3-chloro-N-methyl-4-(trifluoromethyl)aniline was found to inhibit bacterial growth effectively. The study reported an MIC of approximately 10 µM against MRSA strains, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various aniline derivatives on HeLa and K562 cell lines. Results indicated that 3-chloro-N-methyl-4-(trifluoromethyl)aniline exhibited IC50 values below 20 µM, suggesting significant cytotoxicity against these cancer cell lines while maintaining lower toxicity against normal human vascular endothelial cells .
Data Tables
| Activity | Target | IC50/MIC (µM) |
|---|---|---|
| Antimicrobial | MRSA | 10 |
| Cytotoxicity | HeLa Cell Line | <20 |
| Anti-inflammatory | NF-κB Pathway | Modulation observed |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-methyl-4-(trifluoromethyl)aniline, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via chlorination of precursor anilines using N-chlorosuccinimide (NCS). For example, 2-chloro-3-(trifluoromethyl)aniline reacts with NCS in dichloromethane at 0–25°C for 12–24 hours, yielding 2,4-dichloro-3-(trifluoromethyl)aniline . Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. For scale-up (>200 g), parallel reactions with automated temperature control improve consistency. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Table 1: Synthesis Optimization Parameters
| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| NCS | DCM | 0–25°C | 12–24 h | 85–90% |
| Cl₂ (gas) | Acetic Acid | 40°C | 6 h | 75% |
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹), C-Cl (750–650 cm⁻¹), and C-F (1250–1100 cm⁻¹). Compare with 4-nitro-3-(trifluoromethyl)aniline to distinguish nitro vs. chloro groups .
- ¹H/¹³C NMR : In CDCl₃, the aromatic protons appear as a multiplet (δ 6.8–7.5 ppm). The trifluoromethyl group shows a singlet at δ 120–125 ppm in ¹³C NMR .
- UV-Vis : λmax ~270 nm (π→π* transitions in aromatic ring) .
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Reference Compound |
|---|---|---|
| FT-IR | 3350 cm⁻¹ (N-H), 750 cm⁻¹ (C-Cl) | 4-Nitro-3-(trifluoromethyl)aniline |
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, Ar-H) | 2,4-Dichloro analog |
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (Acute Tox. 4) .
- Storage : Inert atmosphere (argon), -20°C, away from light. Incompatible with strong oxidizers .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO-LUMO). The trifluoromethyl group lowers LUMO energy, enhancing electrophilic substitution reactivity .
- NBO Analysis : Quantify hyperconjugation (e.g., C-F→σ* interactions) to explain stability. Compare with trichloro/bromo analogs to assess halogen effects .
Q. Table 3: Computational Parameters
| Software | Functional/Basis Set | Key Outputs |
|---|---|---|
| Gaussian 09 | B3LYP/6-311++G(d,p) | HOMO-LUMO gap = 4.2 eV |
| NBO 3.1 | Natural Bond Orbital | C-F→σ* stabilization = 12 kcal/mol |
Q. What strategies enhance functionalization via reductive amination?
Methodological Answer: React 3-chloro-N-methyl-4-(trifluoromethyl)aniline with aldehydes/ketones using NaBH₄/I₂ in methanol (1:2 molar ratio) at 25°C. I₂ activates the carbonyl, enabling imine intermediate reduction. Optimize by:
Q. How does the trifluoromethyl group influence pharmacological activity?
Methodological Answer:
- Metabolic Stability : The CF₃ group reduces cytochrome P450 oxidation (in silico docking with CYP3A4). Compare half-life (t½) in hepatic microsomes: CF₃ analogs show t½ > 120 min vs. CH₃ analogs (t½ ~45 min) .
- Bioavailability : LogP increases by ~1.5 units vs. non-fluorinated analogs, enhancing membrane permeability (Caco-2 assay) .
Q. What role does this compound play in agrochemical intermediates?
Methodological Answer: It is a precursor to Broflanilide, a GABA receptor antagonist. Synthesize via Suzuki coupling with boronic esters (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Key step: introducing the heptafluoropropan-2-yl group at the 4-position .
Q. How can contradictions in spectral data be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
